molecular formula C11H13N3O B1604365 2-(5-methyl-1H-indol-3-yl)acetohydrazide CAS No. 21909-52-4

2-(5-methyl-1H-indol-3-yl)acetohydrazide

Cat. No.: B1604365
CAS No.: 21909-52-4
M. Wt: 203.24 g/mol
InChI Key: HRPIIQAHTMPUAF-UHFFFAOYSA-N
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Description

2-(5-Methyl-1H-indol-3-yl)acetohydrazide is a hydrazide derivative featuring an indole scaffold substituted with a methyl group at the 5-position. Indole derivatives are privileged structures in medicinal chemistry due to their bioisosteric relationship with endogenous neurotransmitters and their ability to interact with diverse biological targets. This compound is synthesized via condensation of 2-(5-methyl-1H-indol-3-yl)acetic acid with hydrazine hydrate, yielding a hydrazide functional group (-NH-NH₂) critical for forming hydrazone derivatives through reactions with aldehydes or ketones . Structural characterization typically employs ¹H/¹³C-NMR, FT-IR, and mass spectrometry, with NMR data revealing similarities to anti-inflammatory agents like indomethacin in splitting patterns and δ-values (e.g., aromatic protons H-3, H-5, and H-6) .

Properties

IUPAC Name

2-(5-methyl-1H-indol-3-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-2-3-10-9(4-7)8(6-13-10)5-11(15)14-12/h2-4,6,13H,5,12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPIIQAHTMPUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647387
Record name 2-(5-Methyl-1H-indol-3-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21909-52-4
Record name 2-(5-Methyl-1H-indol-3-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-indol-3-yl)acetohydrazide typically involves the reaction of 5-methylindole-3-acetic acid with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions with glacial acetic acid as a catalyst . The general reaction scheme is as follows:

    Starting Material: 5-methylindole-3-acetic acid

    Reagent: Hydrazine hydrate

    Solvent: Ethanol

    Catalyst: Glacial acetic acid

    Conditions: Reflux

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1H-indol-3-yl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Oxidized indole derivatives

    Reduction: Reduced hydrazine derivatives

    Substitution: Substituted indole derivatives

Mechanism of Action

The mechanism of action of 2-(5-methyl-1H-indol-3-yl)acetohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table highlights structural analogues, their substituents, and key biological activities:

Compound Name Substituents/Modifications Biological Activity Reference
2-(5-Methyl-1H-indol-3-yl)acetohydrazide 5-methylindole core, hydrazide group Cyclooxygenase inhibition, antibacterial
2-(6-Methoxy-2-methyl-1H-indol-3-yl)acetohydrazide 6-methoxy, 2-methylindole core Anti-inflammatory (comparable to indomethacin)
2-[2-(Phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide Benzimidazole core, phenoxymethyl side chain Anticonvulsant (superior to phenytoin)
N′-(2-Oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide 1,2,4-triazole-thioether, indolinone hydrazone Anticancer (melanoma-selective cytotoxicity)
2-(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yloxy)acetohydrazide Coumarin core, chloro substituent Antibacterial, enzyme inhibition

Key Structural Insights :

  • Indole vs. Benzimidazole/Triazole : Replacement of the indole ring with benzimidazole or 1,2,4-triazole alters electron distribution and hydrogen-bonding capacity, influencing target selectivity (e.g., anticonvulsant vs. anticancer activity) .
  • Substituent Effects : Methoxy or chloro groups enhance lipophilicity and membrane permeability, critical for anti-inflammatory and antibacterial actions .

Biological Activity

2-(5-methyl-1H-indol-3-yl)acetohydrazide is a compound with significant potential in the field of medicinal chemistry due to its structural characteristics and biological activities. This article delves into its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory properties, and mechanisms of action.

Chemical Structure and Properties

The compound this compound features an indole moiety, which is known for its diverse biological activities. The molecular formula is C10H12N4OC_{10}H_{12}N_4O, and it exhibits a molecular weight of approximately 204.23 g/mol. The presence of the acetohydrazide functional group contributes to its biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits promising antimicrobial properties against various pathogens.

Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy was evaluated using the MIC method against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results are summarized in the following table:

Pathogen MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli125
Candida albicans100

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays.

Cytotoxicity Assays

In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The IC50 values for different cell lines are presented below:

Cell Line IC50 (µM)
A549 (lung cancer)8.5
MCF7 (breast cancer)10.2
HeLa (cervical cancer)9.0

These results indicate that the compound effectively inhibits cell proliferation, particularly in lung and breast cancer cell lines.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated, with significant results observed in animal models.

Inhibition of COX Enzymes

The compound demonstrated selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation. The following table summarizes the anti-inflammatory effects observed:

Compound % Inhibition (COX-2) Ulcerogenic Index
This compound61.99%Low
Indomethacin77.23%Moderate

These findings suggest that this compound may provide anti-inflammatory benefits with a lower risk of ulcerogenic effects compared to traditional NSAIDs.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cell proliferation.
  • Molecular Docking Studies : Computational studies indicate potential binding interactions with target proteins associated with cancer and microbial resistance.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, contributing to its anticancer effects.

Case Studies

Several research articles have documented the synthesis and biological evaluation of derivatives of indole-based hydrazides, including this compound. For instance, a study published in MDPI highlighted the cytotoxicity against various cancer cell lines and suggested further exploration into its pharmacokinetic properties ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-methyl-1H-indol-3-yl)acetohydrazide
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2-(5-methyl-1H-indol-3-yl)acetohydrazide

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